molecular formula C8H8N2O4S B027692 2-(3-nitropyridin-2-yl)sulfanylpropanoic Acid CAS No. 100638-02-6

2-(3-nitropyridin-2-yl)sulfanylpropanoic Acid

Cat. No.: B027692
CAS No.: 100638-02-6
M. Wt: 228.23 g/mol
InChI Key: MUDNTVKNHDLQJN-UHFFFAOYSA-N
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Description

2-((3-Nitropyridin-2-yl)thio)propanoic acid is a derivative of nitropyridine, known for its diverse applications in the fields of chemistry and biology. This compound is characterized by its molecular formula C₈H₈N₂O₄S and a molecular weight of 228.23 g/mol . It is often used in various chemical reactions due to its unique structural properties.

Preparation Methods

The synthesis of 2-((3-Nitropyridin-2-yl)thio)propanoic acid typically involves the reaction of 3-nitropyridine-2-thiol with 2-bromopropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .

Chemical Reactions Analysis

2-((3-Nitropyridin-2-yl)thio)propanoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

2-((3-Nitropyridin-2-yl)thio)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Nitropyridin-2-yl)thio)propanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also inhibit certain enzymes or disrupt cellular pathways, contributing to its biological activities .

Comparison with Similar Compounds

2-((3-Nitropyridin-2-yl)thio)propanoic acid can be compared with other similar compounds such as:

The uniqueness of 2-((3-Nitropyridin-2-yl)thio)propanoic acid lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-nitropyridin-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c1-5(8(11)12)15-7-6(10(13)14)3-2-4-9-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDNTVKNHDLQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369451
Record name 2-[(3-Nitropyridin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100638-02-6
Record name 2-[(3-Nitropyridin-2-yl)sulfanyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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